molecular formula C15H13N3O4S3 B2577578 N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428374-01-9

N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2577578
CAS RN: 1428374-01-9
M. Wt: 395.47
InChI Key: CXHOJKNORRSPGI-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H13N3O4S3 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Potential in Central Nervous System (CNS) Acting Drugs

Studies have highlighted the significance of functional chemical groups, including thiophene and furan derivatives, for synthesizing compounds with potential CNS activity. These heterocycles, containing heteroatoms like nitrogen, sulfur, and oxygen, form the largest class of organic compounds used in drug synthesis. Their structural variety and chemical properties suggest they could serve as lead molecules for developing new CNS medications, potentially offering alternatives with fewer adverse effects compared to current treatments (Saganuwan, 2017).

Role in Medicinal Chemistry

Furanyl- or thienyl-substituted compounds, including nucleobases and nucleosides, are crucial in drug design, serving as structural units of bioactive molecules. The medicinal chemistry of such derivatives, often involving bioisosteric replacement, plays a significant role in developing therapeutics with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. This underscores the importance of these heterocyclic compounds in the synthesis of drugs targeting a wide range of diseases (Ostrowski, 2022).

Chemical Reactions and Synthetic Applications

The reactivity of furan and thiophene derivatives with nucleophiles has been systematically reviewed, illustrating their versatility in forming a wide array of compounds. These reactions, influenced by the structure of the reactants and conditions, yield diverse acyclic, cyclic, and heterocyclic products. Such findings are fundamental for synthetic chemistry, offering pathways to synthesize new compounds with potential biological or industrial applications (Kamneva et al., 2018).

Exploration of Antitubercular Activity

Derivatives of heterocyclic compounds have been explored for their antitubercular activity, indicating the potential of such molecules in treating tuberculosis. Research focusing on various derivatives demonstrates their efficacy against mycobacterial strains, highlighting the therapeutic potential of heterocyclic compounds in addressing infectious diseases (Asif, 2014).

Conversion to Furan Derivatives for Sustainable Applications

The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), showcases the application of furan chemistry in sustainable material and fuel production. This research avenue is particularly relevant for developing new generations of polymers, functional materials, and alternative fuels from renewable sources, emphasizing the importance of furan derivatives in green chemistry (Chernyshev et al., 2017).

properties

IUPAC Name

N-(5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c19-14(10-4-6-22-9-10)17-15-16-11-3-5-18(8-12(11)24-15)25(20,21)13-2-1-7-23-13/h1-2,4,6-7,9H,3,5,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOJKNORRSPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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